

2-Bromo-3-methyl-2-butenic Acid: A Technical Review

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Compound of Interest

Compound Name: 2-Bromo-3-methyl-2-butenic acid

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This in-depth technical guide provides a comprehensive review of the current literature on **2-Bromo-3-methyl-2-butenic acid**, also known as 2-bromosenecioic acid. This document collates available information on its synthesis, chemical properties, and potential biological significance, with a focus on experimental details and quantitative data to support further research and development.

Chemical Properties and Characterization

2-Bromo-3-methyl-2-butenic acid is a halogenated derivative of 3-methyl-2-butenic acid (senecioic acid). Its chemical structure is characterized by a carboxylic acid moiety and a bromo-substituted double bond.

Table 1: Physicochemical Properties of **2-Bromo-3-methyl-2-butenic Acid** and Related Compounds

Property	2-Bromo-3-methyl-2-butenic acid	3-methyl-2-butenic acid	2-Bromo-3-methylbutyric acid
Molecular Formula	C ₅ H ₇ BrO ₂	C ₅ H ₈ O ₂ [1]	C ₅ H ₉ BrO ₂
Molecular Weight	179.01 g/mol	100.12 g/mol [1]	181.03 g/mol
Appearance	White to beige crystalline powder or chunks	White prism-shape crystals [1]	Solid
Melting Point	---	65-70 °C [1]	39-42 °C
Boiling Point	---	194-195 °C [1]	124-126 °C at 20 mmHg
Solubility	---	Soluble in water and methanol [1]	Very slightly soluble in water; soluble in alcohol and diethyl ether

Note: Data for **2-Bromo-3-methyl-2-butenic acid** is limited. Properties of related compounds are provided for comparison.

A key study has confirmed the molecular structure of **2-bromo-3-methyl-2-butenic acid** through X-ray crystallography. The compound crystallizes in the space group P1, with molecules forming centrosymmetric hydrogen-bonded dimers. The bromine and carbon atoms lie nearly in a plane, which forms a dihedral angle of 30.0(1) degrees with the carboxyl group plane.

Synthesis and Experimental Protocols

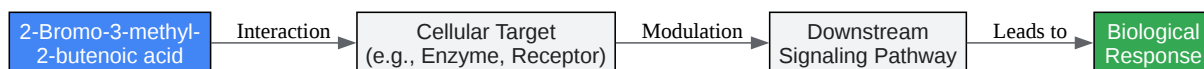
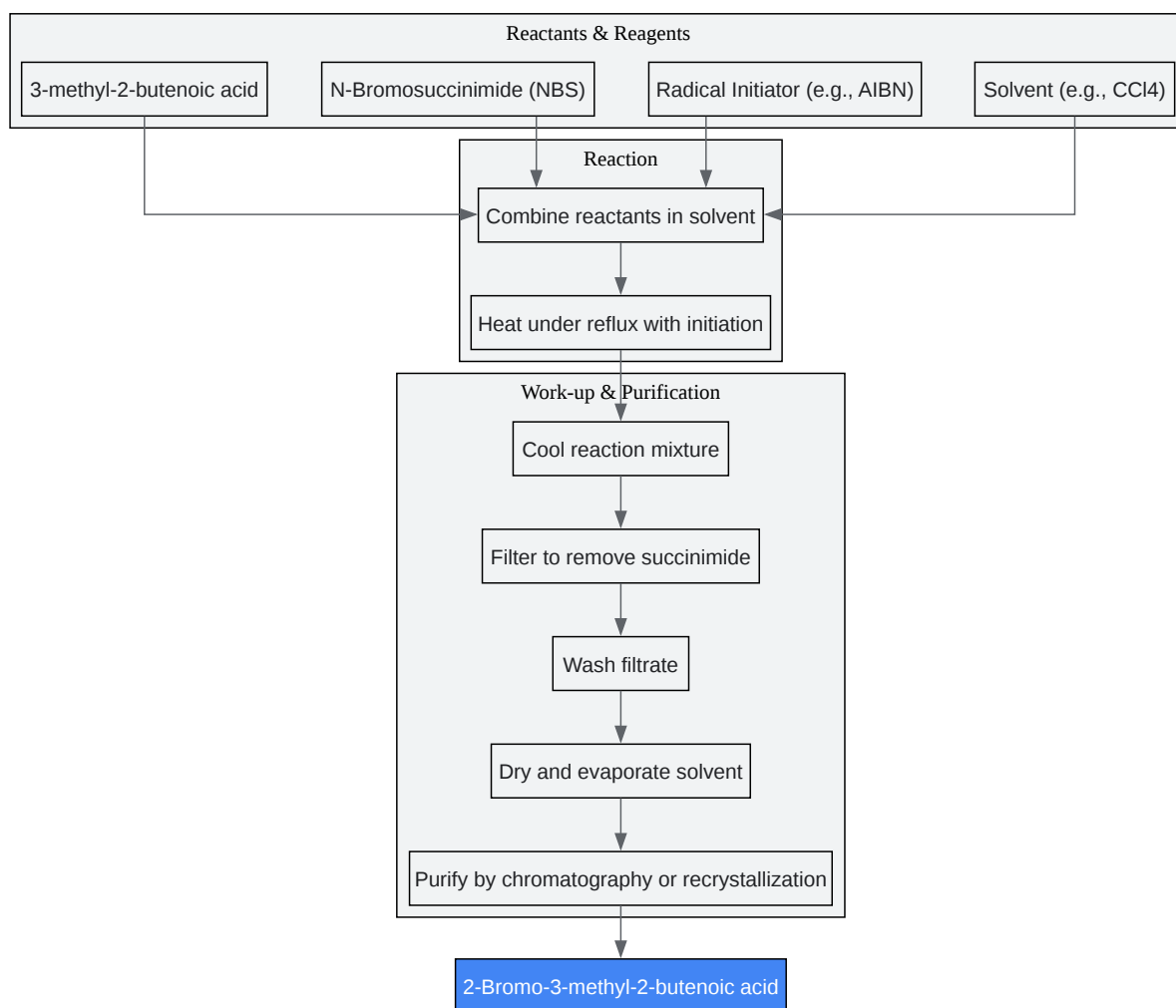
While a definitive, optimized synthesis protocol for **2-Bromo-3-methyl-2-butenic acid** is not extensively detailed in the available literature, a plausible synthetic route is the bromination of its precursor, 3-methyl-2-butenic acid (also known as 3,3-dimethylacrylic acid or senecioic acid). Several methods for the synthesis of 3-methyl-2-butenic acid itself have been reported, including the oxidation of mesityl oxide with sodium hypochlorite and the condensation of acetone with malonic acid or a bromoacetic ester.[\[2\]](#)[\[3\]](#)

One potential method for the subsequent bromination is allylic bromination, which would target the methyl groups adjacent to the double bond. This type of reaction is often carried out using N-bromosuccinimide (NBS) with a radical initiator.

Hypothetical Experimental Protocol: Allylic Bromination of 3-methyl-2-butenic acid

This protocol is based on general procedures for allylic bromination and would require optimization for this specific substrate.

Workflow for Hypothetical Synthesis



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